

# Amlodipine Besylate degradation pathways and products

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Amlodipine Besylate |           |
| Cat. No.:            | B192989             | Get Quote |

An In-depth Technical Guide to the Degradation Pathways and Products of **Amlodipine Besylate** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amlodipine besylate is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and quality throughout its shelf life. This technical guide provides a comprehensive overview of the degradation pathways of amlodipine besylate under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of amlodipine-based drug products.

Forced degradation studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] This document summarizes quantitative data from these studies, outlines detailed experimental protocols, and provides visual representations of the degradation pathways and experimental workflows.



### **Degradation Pathways and Products**

**Amlodipine besylate** is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis. The dihydropyridine ring in its structure is the most labile moiety, prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.

#### **Hydrolytic Degradation**

Hydrolysis of **amlodipine besylate** occurs under both acidic and alkaline conditions, primarily affecting the ester linkages.

- Acidic Hydrolysis: Amlodipine demonstrates significant degradation in acidic media.[2] Studies show degradation of up to 75.2% when subjected to 5 mol/L HCl at 80°C for 6 hours. [3] Another study reported approximately 60% degradation in an acidic medium.[1] The primary degradation product identified under acidic conditions is often the pyridine derivative, also known as Impurity D or dehydro amlodipine (C<sub>20</sub>H<sub>23</sub>N<sub>2</sub>O<sub>5</sub>Cl), which results from the aromatization of the dihydropyridine ring.[3] Other potential products include those arising from the hydrolysis of the ethyl ester group.
- Alkaline Hydrolysis: The drug is highly unstable in basic conditions, with studies showing complete degradation in 5 mol/L NaOH at 80°C after 6 hours. Another study reported 43% degradation in 0.1 M NaOH. The main degradation product identified in strong alkaline conditions is a compound with the molecular formula C<sub>15</sub>H<sub>16</sub>NOCl, suggesting significant structural alteration beyond simple hydrolysis. In milder basic conditions, hydrolysis of the ester groups is the expected pathway.

#### **Oxidative Degradation**

**Amlodipine besylate** is highly susceptible to oxidative stress. Treatment with hydrogen peroxide ( $H_2O_2$ ) leads to significant degradation. One study reported 80.1% degradation in a 3%  $H_2O_2$  solution at 80°C for 6 hours, while another showed 20% degradation in 30%  $H_2O_2$ . The primary product of oxidation is the pyridine derivative (Impurity D, m/z 407), which is the same major product found in acid degradation. This indicates that the aromatization of the dihydropyridine ring is the principal oxidative degradation pathway.

#### **Photolytic Degradation**



Amlodipine is known to be photosensitive. Exposure to UV and visible light can induce degradation, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. One study observed a 32.2% degradation of an **amlodipine besylate** solution after 14 days of exposure in a photostability chamber. Another investigation using tablets exposed to UV and visible radiation for 15 days showed a content reduction of 22.38% and 19.89%, respectively. The photodegradation generally follows pseudo-first-order kinetics.

#### **Thermal Degradation**

Compared to other stress conditions, **amlodipine besylate** shows relatively higher stability under thermal stress in the solid state. One study reported no major impurities after heating at 80°C for 48 hours. However, another study on the active pharmaceutical ingredient (API) at 80°C for 7 hours did show some degradation. When heated to decomposition, **amlodipine besylate** releases compounds such as ammonia, methanol, and carbon dioxide. Thermal degradation in solution can be more pronounced, especially at non-neutral pH.

#### **Quantitative Degradation Data**

The following table summarizes the quantitative data from various forced degradation studies on **amlodipine besylate**.



| Stress<br>Condition               | Reagent/<br>Paramete<br>rs                                   | Duration         | Temperat<br>ure | %<br>Degradati<br>on                               | Major Degradati on Products Identified      | Referenc<br>e |
|-----------------------------------|--------------------------------------------------------------|------------------|-----------------|----------------------------------------------------|---------------------------------------------|---------------|
| Acid<br>Hydrolysis                | 5 mol/L<br>HCl                                               | 6 hours          | 80°C            | 75.2%                                              | Dehydro<br>amlodipine<br>(C20H23N2<br>O5Cl) |               |
| Acidic<br>Medium                  | Not<br>Specified                                             | Not<br>Specified | ~60%            | Impurity D<br>(m/z 407),<br>Product ion<br>m/z 230 |                                             |               |
| 0.1 M HCI                         | 3 days                                                       | Ambient          | ~1%             | Not<br>Specified                                   | -                                           |               |
| рН 3                              | Not<br>Specified                                             | Not<br>Specified | 55.5%           | Not<br>Specified                                   | -                                           |               |
| Alkaline<br>Hydrolysis            | 5 mol/L<br>NaOH                                              | 6 hours          | 80°C            | 100%<br>(Total)                                    | C15H16NO<br>CI                              | _             |
| Basic<br>Medium                   | Not<br>Specified                                             | Not<br>Specified | ~25%            | Product<br>ions m/z<br>180, 167                    |                                             |               |
| 0.1 M<br>NaOH                     | 3 days                                                       | Ambient          | 43%             | Not<br>Specified                                   | -                                           |               |
| pH 8.5                            | Not<br>Specified                                             | Not<br>Specified | 41.3%           | Not<br>Specified                                   | -                                           |               |
| Oxidative                         | 3%<br>H <sub>2</sub> O <sub>2</sub> :Meth<br>anol<br>(80:20) | 6 hours          | 80°C            | 80.1%                                              | Dehydro<br>amlodipine<br>(C20H23N2<br>O5Cl) |               |
| 30% H <sub>2</sub> O <sub>2</sub> | Not<br>Specified                                             | Not<br>Specified | ~20%            | Impurity D<br>(m/z 407),                           |                                             | _             |



|                                  |                               |                  |                       | Product ion<br>m/z 230 |                  |
|----------------------------------|-------------------------------|------------------|-----------------------|------------------------|------------------|
| 3% H <sub>2</sub> O <sub>2</sub> | 3 days                        | Ambient          | ~1%                   | Not<br>Specified       |                  |
| Photolytic                       | Photostabil<br>ity<br>Chamber | 14 days          | Not<br>Specified      | 32.2%                  | Not<br>Specified |
| UV<br>Radiation<br>(Tablets)     | 15 days                       | Not<br>Specified | 22.38%                | Impurity D             |                  |
| Visible<br>Light<br>(Tablets)    | 15 days                       | Not<br>Specified | 19.89%                | Impurity D             |                  |
| UV Light                         | Not<br>Specified              | Not<br>Specified | 56.11%                | Not<br>Specified       |                  |
| Thermal                          | Solid State                   | 48 hours         | 80°C                  | No major<br>impurities | None             |
| Solid State                      | 3 days                        | 105°C            | No<br>degradatio<br>n | None                   |                  |
| Solution                         | 60 mins                       | 80°C             | 59.62%                | Not<br>Specified       |                  |

### **Experimental Protocols**

The following sections describe generalized methodologies for conducting forced degradation studies on **amlodipine besylate**, based on protocols cited in the literature.

#### **General Sample Preparation**

A stock solution of **amlodipine besylate** is typically prepared by dissolving a known amount of the substance in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve a concentration in the range of 100-1000  $\mu$ g/mL.



#### **Acid Hydrolysis Protocol**

- Transfer a specific volume of the **amlodipine besylate** stock solution into a volumetric flask.
- Add an equal volume of an acid solution (e.g., 0.1 M to 5 M HCl).
- The mixture is then either kept at room temperature or heated under reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 to 6 hours).
- After the stress period, cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of a base (e.g., 0.1 M NaOH).
- Dilute the final solution with the mobile phase to a suitable concentration for analysis.
- Analyze the sample using a stability-indicating HPLC method.

#### **Alkaline Hydrolysis Protocol**

- Transfer a specific volume of the amlodipine besylate stock solution into a volumetric flask.
- Add an equal volume of a basic solution (e.g., 0.1 M to 5 M NaOH).
- The mixture is then either kept at room temperature or heated under reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 to 6 hours).
- After the stress period, cool the solution to room temperature.
- Neutralize the solution with an appropriate amount of an acid (e.g., 0.1 M HCl).
- Dilute the final solution with the mobile phase to a suitable concentration.
- Analyze the sample using a stability-indicating HPLC method.

#### **Oxidative Degradation Protocol**

- Transfer a specific volume of the **amlodipine besylate** stock solution into a volumetric flask.
- Add a specific volume of hydrogen peroxide solution (e.g., 3% to 30% H<sub>2</sub>O<sub>2</sub>).



- The flask is kept at room temperature or heated (e.g., 80°C) for a specified duration (e.g., 3 to 8 hours).
- After the stress period, dilute the solution with the mobile phase to the target concentration.
- Analyze the sample using a stability-indicating HPLC method.

#### **Photodegradation Protocol**

- Expose a solution of amlodipine besylate (or the solid API) to a controlled light source.
- The exposure should conform to ICH Q1B guidelines, which recommend an overall
  illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of
  not less than 200 watt-hours per square meter.
- A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
- After exposure, prepare the sample solution by dissolving/diluting it with the mobile phase.
- Analyze both the exposed and control samples by HPLC.

#### **Thermal Degradation Protocol**

- Place the solid amlodipine besylate powder in a petri dish or vial.
- Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C to 105°C) for a specified period (e.g., 48 hours to 3 days).
- After exposure, allow the sample to cool to room temperature.
- Prepare a solution of the stressed sample by accurately weighing the powder and dissolving it in the mobile phase to a known concentration.
- Analyze the sample by HPLC.

# Visualizations Degradation Pathways



The following diagram illustrates the primary degradation pathways of **amlodipine besylate** under various stress conditions. The central point of degradation is the dihydropyridine ring, which aromatizes to a pyridine derivative (Impurity D), and the hydrolysis of the side-chain ester groups.



Click to download full resolution via product page

Caption: Major degradation pathways of **Amlodipine Besylate** under different stress conditions.

#### **Experimental Workflow for Forced Degradation**

This diagram outlines a typical experimental workflow for conducting a forced degradation study of a drug substance like **amlodipine besylate**.





Click to download full resolution via product page



Caption: General experimental workflow for a forced degradation study of **Amlodipine Besylate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. lcms.cz [lcms.cz]
- 2. arcjournals.org [arcjournals.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Amlodipine Besylate degradation pathways and products]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192989#amlodipine-besylate-degradation-pathways-and-products]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com